molecular formula C12H22N2O B11039414 N-[3-(1-Azepanyl)propyl]acrylamide

N-[3-(1-Azepanyl)propyl]acrylamide

Cat. No.: B11039414
M. Wt: 210.32 g/mol
InChI Key: XFCWPOSAGXJBHL-UHFFFAOYSA-N
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Description

N-[3-(1-Azepanyl)propyl]acrylamide is a synthetic acrylamide derivative featuring a seven-membered azepane ring attached via a three-carbon propyl linker to the acrylamide group. The azepanyl group distinguishes this compound from others by introducing a larger, more flexible cyclic amine, which may influence solubility, thermal responsiveness, and intermolecular interactions .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C12H22N2O/c1-2-12(15)13-8-7-11-14-9-5-3-4-6-10-14/h2H,1,3-11H2,(H,13,15)

InChI Key

XFCWPOSAGXJBHL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Azepanyl)propyl]acrylamide typically involves the reaction of 3-(1-azepanyl)propylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Azepanyl)propyl]acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

N-[3-(1-Azepanyl)propyl]acrylamide has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1-Azepanyl)propyl]acrylamide involves its interaction with specific molecular targets. The azepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of N-[3-(1-Azepanyl)propyl]acrylamide with related acrylamide derivatives:

Compound Name Cyclic Amine Group Carbon Linker Key Functional Groups Applications/Findings (Based on Evidence)
This compound Azepane (7-membered) C3-propyl Acrylamide, tertiary amine Not directly reported; inferred applications in stimuli-responsive polymers or drug carriers
N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) Dimethylamino C3-propyl Acrylamide, tertiary amine - Used in glucose-responsive polymers (e.g., poly(DMAA-co-BMA-co-DMAPAA)) for sensing .
- Enhances hydrogel hydrophobicity and protein binding .
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) Dimethylamino C3-propyl Methacrylamide, tertiary amine - Copolymerized with NIPAM for thermosensitive flotation agents; improves selectivity for lithium ores .
N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}acrylamide derivatives Piperazine (6-membered) C3-propyl Acrylamide, secondary/tertiary amines - Piperazinyl derivatives (e.g., compounds 1c, 2c) showed 220–175 nM IC50 against malaria parasites, outperforming non-cyclic analogs .

Physicochemical Properties

  • Thermal Responsiveness: DMAPMA copolymers exhibit lower critical solution temperature (LCST) behavior due to the dimethylamino group’s hydrophobicity. The azepanyl variant may show a higher LCST due to increased hydrophilicity from the larger ring .
  • Solubility and Hydrophobicity : DMAPAA-containing hydrogels demonstrate tunable hydrophobicity based on counterion exchange (e.g., Cl<sup>−</sup> vs. PF6<sup>−</sup>). The azepanyl group’s conformational flexibility could further modulate water uptake and swelling ratios .
  • Biological Activity : Piperazinyl acrylamides exhibit enhanced antimalarial activity compared to linear amines, attributed to improved membrane permeability and target binding . Azepanyl derivatives may offer similar advantages but remain unexplored.

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